molecular formula C20H24N4O3S2 B11140023 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140023
M. Wt: 432.6 g/mol
InChI Key: FOKSQEWZGXXLJV-PTNGSMBKSA-N
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Description

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a pyridopyrimidinone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Construction of the pyridopyrimidinone core: This involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate aldehyde or ketone.

    Introduction of substituents: The methoxypropyl and methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridopyrimidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. The compound in focus has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that modifications in the thiazolidinone moiety enhance the compound's cytotoxic effects against breast and lung cancer cells .

Antimicrobial Properties

The thiazolidinone framework is known for its antimicrobial activity. The compound has been evaluated for its effectiveness against a range of bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of compounds similar to the one discussed. In vitro assays showed that this compound could reduce pro-inflammatory cytokine production, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. The researchers synthesized various analogs, including the compound , and tested their efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

In a study aimed at discovering new antibiotics, researchers evaluated the compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Study 3: Anti-inflammatory Mechanism

Research published in Pharmacology Reports examined the anti-inflammatory effects of thiazolidinone derivatives. The study found that the compound inhibited NF-kB signaling pathways, leading to decreased levels of inflammatory mediators in lipopolysaccharide-stimulated macrophages. This positions it as a potential candidate for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyridopyrimidinone core can form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with a similar thiazolidinone ring structure.

    Pyridopyrimidinone derivatives: Compounds with a similar pyridopyrimidinone core.

Uniqueness

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the combination of these two structural motifs and the specific substituents attached. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent studies.

Chemical Structure

The compound's structure is characterized by a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidine moiety, which contributes to its biological activity. The molecular formula is C21H25N5O3S2C_{21}H_{25}N_{5}O_{3}S_{2}.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of similar compounds derived from thiazolidine structures. For instance, N-derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0040.004 to 0.030.03 mg/mL against various strains, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Strain
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 150.004 - 0.06Not reportedTrichoderma viride
AmpicillinNot reportedNot reportedN/A
StreptomycinNot reportedNot reportedN/A

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of the compound on B16F10 murine melanoma cells indicated that it exhibited no significant cytotoxicity at concentrations up to 20μM20\,\mu M. However, specific analogs showed concentration-dependent cytotoxicity, necessitating further investigation into their safety profiles .

The mechanism through which these compounds exert their biological effects often involves interaction with bacterial enzymes or cellular pathways. For instance, docking studies have suggested that the thiazolidine derivatives inhibit bacterial growth by targeting specific enzymes crucial for cell wall synthesis or metabolic pathways.

Case Study: Tyrosinase Inhibition

A related study evaluated the tyrosinase inhibitory activity of analogs derived from similar structures. The most potent analog demonstrated an IC50 value of 1.12μM1.12\,\mu M, indicating strong inhibition compared to the reference compound kojic acid (IC50 = 24.09μM24.09\,\mu M). This suggests potential applications in skin whitening and anti-melanogenic therapies .

Q & A

Q. Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclocondensation and Schiff base formation. Key steps include:

  • Thiazolidinone Core Formation : React 3-methoxypropylamine with carbon disulfide and chloroacetic acid under reflux (60–80°C) to generate the 4-oxo-2-thioxo-thiazolidine intermediate. Use anhydrous conditions to avoid hydrolysis .
  • Pyridopyrimidinone Coupling : Introduce the (Z)-configured methylidene group via Knoevenagel condensation with 2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one. Catalyze with piperidine in ethanol at 50°C, monitoring by TLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >95% purity .

Q. Basic: How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the Z-configuration of the methylidene group (characteristic coupling constants) and the thioxo moiety (δ ~160–170 ppm for C=S) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+^+) with <2 ppm mass error. LC-MS can detect impurities from incomplete coupling .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly the thiazolidinone-pyridopyrimidinone junction .

Q. Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
  • Antioxidant Potential : Perform DPPH radical scavenging assays, comparing IC50_{50} values with ascorbic acid .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50}, noting structural analogs with thieno-pyrimidine cores show anticancer activity .

Q. Advanced: How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states, particularly for the Knoevenagel step. Use Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) using COSMO-RS to predict yield improvements .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures, reducing trial-and-error experimentation .

Q. Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times). Address discrepancies in solvent choice (DMSO vs. PBS) affecting solubility .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity readings .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., replacing 3-methoxypropyl with cyclopropyl) to isolate key pharmacophores .

Q. Advanced: What strategies mitigate solubility challenges in formulation studies?

Methodological Answer:

  • Co-solvent Systems : Test PEG-400/water mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the thioxo or amino positions to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (60–100 nm) using emulsion-solvent evaporation, monitoring release kinetics via dialysis .

Q. Advanced: How can reaction mechanisms be elucidated for substituent-dependent activity variations?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values in deuteration experiments to identify rate-determining steps (e.g., imine formation) .
  • In Situ IR Spectroscopy : Monitor intermediate species (e.g., enolate ions) during condensation reactions .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in oxidation-prone steps (e.g., thioxo to sulfonyl transformations) .

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O3S2/c1-13(2)12-21-17-14(18(25)23-8-5-4-7-16(23)22-17)11-15-19(26)24(20(28)29-15)9-6-10-27-3/h4-5,7-8,11,13,21H,6,9-10,12H2,1-3H3/b15-11-

InChI Key

FOKSQEWZGXXLJV-PTNGSMBKSA-N

Isomeric SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCOC

Canonical SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCOC

Origin of Product

United States

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